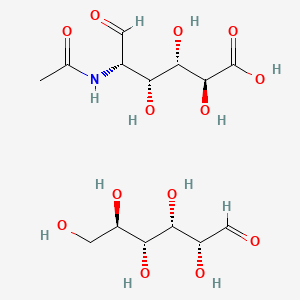
(2S,3S,4R,5S)-5-acetamido-2,3,4-trihydroxy-6-oxohexanoic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S,4R,5S)-5-acetamido-2,3,4-trihydroxy-6-oxohexanoic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal is a type of glycopolymer, which is a polymer consisting of glucose and N-acetylaminomannuronic acid units. . These polymers are known for their biocompatibility, biodegradability, and unique chemical properties, making them suitable for a wide range of applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R,5S)-5-acetamido-2,3,4-trihydroxy-6-oxohexanoic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal typically involves the polymerization of glucose and N-acetylaminomannuronic acid monomers. One common method is the chemoenzymatic process, which uses enzymes to catalyze the polymerization reaction. This method allows for regioselective functional group transformation, converting glucose to a polymerizable monomer in high yield . The reaction conditions often involve mild temperatures and neutral pH to maintain the stability of the monomers and the resulting polymer.
Industrial Production Methods
Industrial production of this compound can be achieved through continuous chemoenzymatic processes. These processes are designed to be efficient and scalable, allowing for the production of large quantities of the polymer. The use of enzymes in the production process reduces the need for harsh chemicals and minimizes environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S,4R,5S)-5-acetamido-2,3,4-trihydroxy-6-oxohexanoic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the polymer’s properties and enhance its functionality for specific applications.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from the chemical reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions can introduce carboxyl groups, while reduction reactions can convert carbonyl groups to hydroxyl groups .
Wissenschaftliche Forschungsanwendungen
(2S,3S,4R,5S)-5-acetamido-2,3,4-trihydroxy-6-oxohexanoic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex glycopolymer structures.
Biology: Employed in the development of biosensors and bioadhesives due to its biocompatibility.
Medicine: Utilized in drug delivery systems and tissue engineering for its biodegradability and non-toxicity.
Industry: Applied in the production of biodegradable plastics and other environmentally friendly materials.
Wirkmechanismus
The mechanism of action of (2S,3S,4R,5S)-5-acetamido-2,3,4-trihydroxy-6-oxohexanoic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal involves its interaction with biological molecules and cells. The polymer can form hydrogen bonds and electrostatic interactions with proteins and other biomolecules, facilitating its use in drug delivery and tissue engineering . The molecular targets and pathways involved in its action include cell surface receptors and intracellular signaling pathways that regulate cell growth and differentiation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chitosan: A natural amino polysaccharide with similar biocompatibility and biodegradability properties.
Alginate: A polysaccharide derived from brown algae, used in similar biomedical applications.
Hyaluronic Acid: A naturally occurring polysaccharide with applications in tissue engineering and drug delivery.
Uniqueness
(2S,3S,4R,5S)-5-acetamido-2,3,4-trihydroxy-6-oxohexanoic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal is unique due to its specific combination of glucose and N-acetylaminomannuronic acid units, which provide distinct chemical and physical properties. Its ability to undergo various chemical modifications and its biocompatibility make it a versatile material for a wide range of applications .
Eigenschaften
CAS-Nummer |
56727-45-8 |
|---|---|
Molekularformel |
C14H25NO13 |
Molekulargewicht |
415.35 g/mol |
IUPAC-Name |
(2S,3S,4R,5S)-5-acetamido-2,3,4-trihydroxy-6-oxohexanoic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal |
InChI |
InChI=1S/C8H13NO7.C6H12O6/c1-3(11)9-4(2-10)5(12)6(13)7(14)8(15)16;7-1-3(9)5(11)6(12)4(10)2-8/h2,4-7,12-14H,1H3,(H,9,11)(H,15,16);1,3-6,8-12H,2H2/t4-,5-,6+,7+;3-,4+,5+,6+/m10/s1 |
InChI-Schlüssel |
GUKLOATZYQCTPY-BCTHCHKHSA-N |
SMILES |
CC(=O)NC(C=O)C(C(C(C(=O)O)O)O)O.C(C(C(C(C(C=O)O)O)O)O)O |
Isomerische SMILES |
CC(=O)N[C@H](C=O)[C@H]([C@@H]([C@@H](C(=O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O |
Kanonische SMILES |
CC(=O)NC(C=O)C(C(C(C(=O)O)O)O)O.C(C(C(C(C(C=O)O)O)O)O)O |
Key on ui other cas no. |
56727-45-8 |
Synonyme |
glucose-N-acetylaminomannuronic acid polymer |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















